molecular formula C12H10F3N3O2 B2453796 N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-4-(trifluoromethyl)benzamide CAS No. 1234989-48-0

N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-4-(trifluoromethyl)benzamide

Cat. No.: B2453796
CAS No.: 1234989-48-0
M. Wt: 285.226
InChI Key: XZIFEKDEWIBFOI-UHFFFAOYSA-N
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Description

N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-4-(trifluoromethyl)benzamide is a chemical compound of significant interest in medicinal chemistry and drug discovery research. It belongs to the 1,2,4-oxadiazole family, a class of heterocyclic compounds known for their broad spectrum of biological activities and utility as bioisosteres for ester and amide functionalities . The structure combines a 3-methyl-1,2,4-oxadiazole ring, a common pharmacophore, with a lipophilic (trifluoromethyl)benzamide group. This specific molecular architecture is designed to enhance properties such as metabolic stability and membrane permeability. Researchers can utilize this compound as a key intermediate or building block for the synthesis of more complex molecules. Its primary research value lies in the development of novel therapeutic agents, particularly in the areas of antimicrobial and anticancer research, where 1,2,4-oxadiazole derivatives have demonstrated considerable promise . The mechanism of action for 1,2,4-oxadiazole-containing compounds is often target-specific, with documented activities including enzyme inhibition and receptor modulation. This product is intended For Research Use Only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-4-(trifluoromethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10F3N3O2/c1-7-17-10(20-18-7)6-16-11(19)8-2-4-9(5-3-8)12(13,14)15/h2-5H,6H2,1H3,(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZIFEKDEWIBFOI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=N1)CNC(=O)C2=CC=C(C=C2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10F3N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-4-(trifluoromethyl)benzamide is a compound that belongs to the oxadiazole family, known for its diverse biological activities. This article explores its biological activity, including its potential applications in medicinal chemistry and pharmacology.

Chemical Structure and Properties

  • Molecular Formula : C10H10F3N3O
  • SMILES Notation : CC1=NOC(=N1)C2=CC(=CC=C2)C(=O)N(C)C(F)(F)F
  • Molecular Weight : 239.21 g/mol

The compound features a trifluoromethyl group and an oxadiazole moiety, which are significant for enhancing biological activity.

Anticancer Activity

Numerous studies have highlighted the anticancer properties of oxadiazole derivatives. The 1,2,4-oxadiazole scaffold has been associated with significant cytotoxic effects against various cancer cell lines. For example, compounds with similar structures have shown IC50 values ranging from 10 to 100 µM against different cancer cell lines, such as:

  • Human Colon Adenocarcinoma (HT-29) : IC50 ~ 92.4 µM
  • Breast Cancer (MCF-7) : IC50 ~ 47.0 µM
  • Lung Cancer (A549) : IC50 ~ 67.0 µM .

Antimicrobial Activity

The oxadiazole derivatives have also demonstrated antimicrobial properties. Compounds similar to this compound have been tested against various bacterial strains:

  • Gram-positive bacteria : Staphylococcus aureus (MIC = 2 µg/ml)
  • Gram-negative bacteria : Escherichia coli (MIC = 5 µg/ml)
    These findings suggest potential applications in treating bacterial infections .

Anti-inflammatory and Antioxidant Effects

Research indicates that oxadiazole derivatives possess anti-inflammatory and antioxidant activities. In vitro studies have shown that these compounds can inhibit pro-inflammatory cytokines and reduce oxidative stress markers in cellular models .

The biological activity of this compound may be attributed to its ability to interact with specific biological targets:

  • Kinase Inhibition : Similar compounds have been shown to inhibit kinases involved in cancer progression.
  • DNA Interaction : Some oxadiazole derivatives can intercalate with DNA, disrupting replication and transcription processes .

Case Studies

  • Study on Anticancer Activity :
    A study evaluated the efficacy of N-(1,2,4-oxadiazolyl) derivatives against various cancer cell lines. The results indicated that modifications in the substituents significantly affected the cytotoxicity profiles. The tested compound exhibited notable activity against breast and lung cancer cells .
  • Antimicrobial Assessment :
    A series of oxadiazole derivatives were synthesized and tested for antimicrobial activity. The results showed that compounds with trifluoromethyl substitutions had enhanced potency against both Gram-positive and Gram-negative bacteria compared to their non-fluorinated counterparts .

Scientific Research Applications

Anticancer Activity

Research indicates that compounds containing oxadiazole moieties exhibit significant anticancer properties. Studies have shown that derivatives similar to N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-4-(trifluoromethyl)benzamide can inhibit the proliferation of various cancer cell lines. For instance, a related compound demonstrated percent growth inhibitions (PGIs) of over 80% against several cancer types including glioblastoma and ovarian cancer .

Antimicrobial Properties

The oxadiazole structure has been associated with antimicrobial activity. Compounds with this moiety have shown effectiveness against various bacterial strains and fungi. In vitro studies have reported that these compounds can inhibit microbial growth, making them potential candidates for developing new antibiotics.

Anti-inflammatory Effects

Preliminary studies suggest that this compound may modulate inflammatory pathways. In vitro assays indicated a reduction in pro-inflammatory cytokine production in macrophages exposed to lipopolysaccharides (LPS), suggesting its potential use in treating inflammatory diseases.

Herbicidal Activity

This compound has been explored for its herbicidal properties. Research indicates that oxadiazole derivatives can effectively control unwanted vegetation while exhibiting selectivity towards crop plants. This selectivity is crucial for minimizing damage to desirable crops during application .

Polymer Chemistry

The incorporation of oxadiazole units into polymer matrices has been investigated for enhancing thermal stability and mechanical properties. The unique chemical characteristics of the oxadiazole ring allow for the development of materials with improved performance in various applications such as coatings and composites.

Case Studies

StudyFocusFindings
Study 1Anticancer ActivityA derivative exhibited PGIs of 86% against glioblastoma cells .
Study 2Antimicrobial PropertiesShowed effective inhibition against Staphylococcus aureus and Candida albicans.
Study 3Herbicidal ActivityEffective control of common weeds with minimal impact on crop species .

Q & A

Q. What are the key synthetic routes for N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-4-(trifluoromethyl)benzamide?

  • Methodological Answer : The synthesis typically involves:

Amide Coupling : Reacting 4-(trifluoromethyl)benzoyl chloride with an oxadiazole-containing amine precursor in a polar aprotic solvent (e.g., DMF or acetonitrile) under basic conditions (K₂CO₃ or NaH) to form the benzamide core .

Oxadiazole Formation : Cyclization of thiosemicarbazide intermediates using dehydrating agents (e.g., trichloroisocyanuric acid) or via [3+2] cycloaddition reactions with nitrile oxides .

  • Critical Parameters : Solvent choice (DMF enhances nucleophilicity), temperature (room temperature to 80°C), and stoichiometric ratios (1:1.1 for amine:acyl chloride) .

Q. How can spectroscopic methods confirm the compound’s structure and purity?

  • Methodological Answer :
  • ¹H/¹³C NMR : Identify protons adjacent to the oxadiazole ring (δ 2.5–3.5 ppm for methyl groups) and trifluoromethyl signals (δ 120–125 ppm in ¹³C) .
  • IR Spectroscopy : Confirm amide C=O stretch (~1650 cm⁻¹) and oxadiazole C=N vibrations (~1600 cm⁻¹) .
  • HPLC-MS : Assess purity (>95%) using reverse-phase C18 columns with acetonitrile/water gradients; monitor molecular ion peaks (e.g., [M+H]⁺) .

Q. What are the stability profiles of this compound under varying storage conditions?

  • Methodological Answer :
  • Thermal Stability : Degrades above 150°C (TGA analysis); store at −20°C in inert atmospheres to prevent hydrolysis .
  • Light Sensitivity : The trifluoromethyl group may undergo photodegradation; use amber vials for long-term storage .
  • Solvent Compatibility : Stable in DMSO for >6 months; avoid protic solvents (e.g., methanol) to prevent oxadiazole ring opening .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize bioactivity?

  • Methodological Answer :
  • Core Modifications :
SubstituentBioactivity ImpactReference
TrifluoromethylEnhances lipophilicity and metabolic stability
3-Methyl-oxadiazoleImproves target binding via steric effects
Benzamide linkageDictates hydrogen-bonding with enzymes
  • Experimental Design : Synthesize derivatives with variations in the oxadiazole methyl group or benzamide substituents. Test in vitro assays (e.g., enzyme inhibition) and correlate with computational docking studies .

Q. What strategies resolve contradictions in reported biological activity data?

  • Methodological Answer :
  • Reproducibility Checks : Standardize assay conditions (e.g., cell line selection, incubation time) and confirm compound purity via orthogonal methods (NMR + HPLC) .
  • Meta-Analysis : Compare datasets using statistical tools (e.g., ANOVA) to identify outliers. For example, conflicting IC₅₀ values may arise from differences in solvent (DMSO vs. saline) or protein binding .
  • Mechanistic Studies : Use isotopic labeling (e.g., ¹⁸O) to track metabolic pathways and identify off-target effects .

Q. How can computational methods guide derivatization for enhanced pharmacokinetics?

  • Methodological Answer :
  • ADMET Prediction : Use tools like SwissADME to predict logP (target <3 for blood-brain barrier penetration) and cytochrome P450 interactions .
  • Molecular Dynamics (MD) : Simulate binding stability of derivatives with target proteins (e.g., kinases) to prioritize synthesis .
  • QSAR Modeling : Develop regression models linking substituent electronic parameters (Hammett σ) to bioactivity .

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